molecular formula C22H24N4O4 B2793369 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoic acid

2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoic acid

Numéro de catalogue B2793369
Poids moléculaire: 408.4 g/mol
Clé InChI: IRTDIKMSKMREGO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

rac-KIN-193, also known as racemate AZD 6482, is a potent and selective inhibitor of the phosphoinositide 3-kinase beta isoform (p110β). This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment. The phosphoinositide 3-kinase pathway is crucial for various cellular functions, including metabolism, cell growth, and survival. Aberrant activation of this pathway is commonly observed in many cancers, making it a valuable target for therapeutic intervention .

Applications De Recherche Scientifique

rac-KIN-193 has been extensively studied for its potential applications in cancer research. It has shown significant efficacy in inhibiting tumor growth in various cancer models, including pancreatic ductal adenocarcinoma and nasopharyngeal carcinoma. The compound’s ability to selectively target the p110β isoform makes it a valuable tool for studying the phosphoinositide 3-kinase pathway and its role in cancer progression .

In addition to its applications in cancer research, rac-KIN-193 is also used in studies investigating the genetic and transcriptomic signatures associated with phosphoinositide 3-kinase pathway activation. These studies aim to develop precise therapeutic interventions targeting this pathway .

Mécanisme D'action

rac-KIN-193 exerts its effects by selectively inhibiting the p110β isoform of phosphoinositide 3-kinase. This inhibition blocks the AKT signaling pathway, which is crucial for cell growth and survival. The compound’s selectivity for p110β is particularly beneficial in PTEN-deficient tumors, where the loss of PTEN leads to increased phosphoinositide 3-kinase activity .

The molecular targets of rac-KIN-193 include the p110β isoform and the downstream AKT signaling pathway. By blocking these targets, the compound effectively reduces cell proliferation and induces apoptosis in cancer cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: rac-KIN-193 is synthesized as the racemate of AZD 6482. The synthesis involves the preparation of a potent and selective p110β inhibitor with an inhibitory concentration (IC50) of 0.69 nanomolar. The compound is typically prepared in a solid form, which is white to light yellow in color. The molecular formula of rac-KIN-193 is C22H24N4O4, and its molecular weight is 408.45 grams per mole .

Industrial Production Methods: For industrial production, rac-KIN-193 is synthesized in bulk quantities and is available in various forms, including solid and solution. The compound is dissolved in dimethyl sulfoxide (DMSO) for in vitro applications, with a solubility of 33.33 milligrams per milliliter. The storage conditions for the compound include -20°C for up to three years in powder form and -80°C for up to six months in solution form .

Analyse Des Réactions Chimiques

Types of Reactions: rac-KIN-193 primarily undergoes inhibition reactions, specifically targeting the p110β isoform of phosphoinositide 3-kinase. This inhibition is crucial for blocking the AKT signaling pathway, which is often activated in cancer cells with phosphatase and tensin homolog (PTEN) loss .

Common Reagents and Conditions: The compound is used in various biochemical assays to study its inhibitory effects on the p110β isoform. Common reagents include DMSO for solubilizing the compound and various cell lines for in vitro studies. The typical concentration used in these assays is 1 micromolar .

Major Products Formed: The primary outcome of rac-KIN-193’s inhibitory action is the blockade of the AKT signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells. This effect is particularly pronounced in PTEN-deficient tumors .

Comparaison Avec Des Composés Similaires

rac-KIN-193 is unique in its selectivity for the p110β isoform of phosphoinositide 3-kinase. Other similar compounds include AZD 6482, which is the non-racemate form of rac-KIN-193, and PIK-75, a classical p110α inhibitor. While PIK-75 targets the p110α isoform, rac-KIN-193’s selectivity for p110β makes it particularly effective in PTEN-deficient tumors .

Similar compounds include:

  • AZD 6482
  • PIK-75
  • Other p110β inhibitors

rac-KIN-193’s unique selectivity for p110β and its efficacy in PTEN-deficient tumors highlight its potential as a valuable therapeutic agent in cancer treatment .

Propriétés

IUPAC Name

2-[1-(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-9-yl)ethylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-14-11-17(15(2)23-18-6-4-3-5-16(18)22(28)29)21-24-19(12-20(27)26(21)13-14)25-7-9-30-10-8-25/h3-6,11-13,15,23H,7-10H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTDIKMSKMREGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C=C(N=C2C(=C1)C(C)NC3=CC=CC=C3C(=O)O)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.